Globotriaose-β-NAc-Spacer1-NH2
Description
Globotriaose-β-NAc-Spacer1-NH2 is a synthetic glycoconjugate derived from the trisaccharide globotriaose (Gb3), which consists of the sequence Galα(1-4)Galβ(1-4)Glc. This compound is structurally modified with an N-acetyl (NAc) group at the β-position, a synthetic Spacer1 (typically a short hydrocarbon or polyethylene glycol chain), and a terminal amine (-NH2) group. The NAc group enhances solubility and stability, while Spacer1 introduces spatial flexibility, facilitating interactions with biological targets such as lectins or antibodies. The -NH2 group enables conjugation to carriers (e.g., proteins, nanoparticles) for applications in diagnostics, therapeutics, or glycan microarray technologies .
Gb3 is naturally found in ceramide-linked forms (Gb3Ose-Cer) on cell membranes and serves as a receptor for pathogens like Shiga toxin . The synthetic modifications in this compound aim to optimize its physicochemical properties and functional versatility compared to native Gb3 derivatives.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-4Galβ1-4Glcβ-NAc-Spacer1-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Gb3, Gb4, and Gb5 Derivatives
Globotriaose-β-NAc-Spacer1-NH2 differs from natural Gb3 derivatives (e.g., Gb3Ose-Cer) and elongated homologs (Gb4, Gb5) in key structural and functional aspects (Table 1).
Table 1: Structural and Functional Comparison of Globotriaose Derivatives
- Linkage and Solubility : The β-NAc group in this compound replaces the ceramide lipid anchor in Gb3Ose-Cer, significantly improving aqueous solubility. This modification avoids the aggregation issues common in ceramide-conjugated glycans .
- Binding Specificity : Unlike Gb4Ose-Cer (which binds to Forssman antigen-associated proteins), the Spacer1-NH2 derivative retains high specificity for Gb3 receptors (e.g., Shiga toxin B subunit) due to preserved trisaccharide topology .
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